molecular formula C12H16N4OS B12211757 1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B12211757
M. Wt: 264.35 g/mol
InChI Key: HRIXTUVNQKRHNK-UHFFFAOYSA-N
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Description

1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of 1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various synthetic routes. One common method involves the annulation of the triazole fragment to the pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases, which leads to the formation of the triazolopyrimidine system . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for oxidation and orthoesters for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other triazolopyrimidines, such as 1,2,4-triazolo[1,5-a]pyrimidines, which also exhibit diverse biological activities .

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

1-(5,7-dimethyl-2-propylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C12H16N4OS/c1-5-6-18-12-14-11-13-7(2)10(9(4)17)8(3)16(11)15-12/h5-6H2,1-4H3

InChI Key

HRIXTUVNQKRHNK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN2C(=C(C(=NC2=N1)C)C(=O)C)C

Origin of Product

United States

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